molecular formula C9H11F2N3O4 B601143 Gemcitabine CAS No. 103882-84-4

Gemcitabine

Cat. No.: B601143
CAS No.: 103882-84-4
M. Wt: 263.20 g/mol
InChI Key: SDUQYLNIPVEERB-WETFRILZSA-N
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Description

Gemcitabine, also known as LY 188011, is a water-soluble analogue of deoxycytidine, a pyrimidine antimetabolite developed by Eli Lilly. It is primarily used as an antineoplastic agent due to its ability to inhibit DNA synthesis, leading to cell death. This compound has shown significant antitumor activity in a broad range of slow-growing murine and human carcinomas .

Mechanism of Action

Target of Action

Gemcitabine, a nucleoside analog, primarily targets the DNA synthesis process in cells . It acts on the deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . dCK is responsible for the initial phosphorylation of this compound, a crucial step for its activation . RR, on the other hand, is involved in the formation of deoxyribonucleotides from ribonucleotides, a key process in DNA synthesis .

Mode of Action

This compound, after entering the cell, undergoes phosphorylation by dCK to form this compound monophosphate . This is followed by a series of phosphorylation steps to form the active metabolites, this compound diphosphate (dFdCDP) and this compound triphosphate (dFdCTP) . These active metabolites interfere with DNA synthesis and target RR, arresting tumor growth and promoting apoptosis of malignant cells .

Biochemical Pathways

This compound affects the DNA synthesis pathway. It is incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . dFdCDP, another active form of this compound, depletes a cell’s deoxyribonucleotide (dNTP) pools via inhibition of RR . This leads to a decrease in the availability of native deoxycytidines (dCTP), promoting dCK activity and inhibiting deoxycytidine deaminase (DCTD) activity .

Pharmacokinetics

This compound is a hydrophilic molecule and requires specialized nucleoside transporter proteins for cellular uptake . After administration and uptake by the cancer cell, this compound undergoes an initial phosphorylation by dCK, followed by a series of phosphorylation steps to be incorporated into both DNA and RNA as its active phosphorylated form, dFdCTP . The majority of intracellular this compound is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

This compound’s action results in the inhibition of DNA synthesis, leading to cell death . It kills cells undergoing DNA synthesis and blocks the progression of cells through the G1/S-phase boundary . This compound also enhances the immunogenicity of cancer cells, increasing the exposure of calreticulin and upregulating the expression of NKG2D ligands .

Action Environment

Environmental factors such as the presence of membrane transporters, activating and inactivating enzymes at the tumor level, and the Hedgehog signaling pathway can influence the action, efficacy, and stability of this compound . Genetic polymorphisms affecting CDA, the enzyme responsible for the liver disposition of this compound, could act as a marker for clinical outcome . Additionally, the concentration of native deoxycytidines (dCTP) can influence the activity of dCK and DCTD, thereby affecting the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gemcitabine is synthesized through a multi-step process starting from deoxycytidineThe reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the antineoplastic activity of the parent compound. These metabolites are often studied for their potential therapeutic applications .

Scientific Research Applications

Gemcitabine has a wide range of scientific research applications:

Comparison with Similar Compounds

Gemcitabine is often compared with other nucleoside analogs such as cytarabine and fludarabine. While all these compounds inhibit DNA synthesis, this compound has a broader spectrum of antitumor activity and a different cellular pharmacology. For instance, this compound is more effective against solid tumors compared to cytarabine, which is primarily used for hematological malignancies .

List of Similar Compounds

  • Cytarabine
  • Fludarabine
  • Cladribine
  • Decitabine

This compound’s unique properties, such as its ability to inhibit ribonucleotide reductase and its incorporation into DNA, make it a valuable chemotherapeutic agent with a wide range of applications in cancer treatment .

Properties

CAS No.

103882-84-4

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

IUPAC Name

4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1

InChI Key

SDUQYLNIPVEERB-WETFRILZSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Purity

95%

Synonyms

Gemcitabina

Origin of Product

United States

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